1-甲基-5-硝基嘧啶-2(1H)-酮

描述

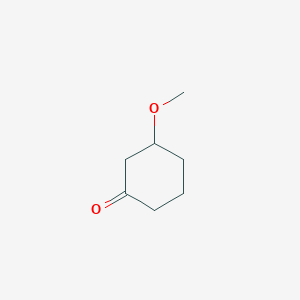

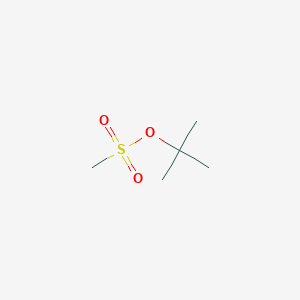

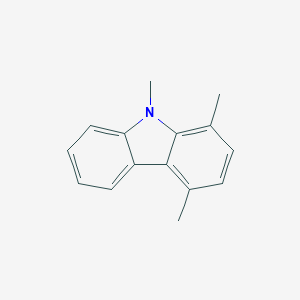

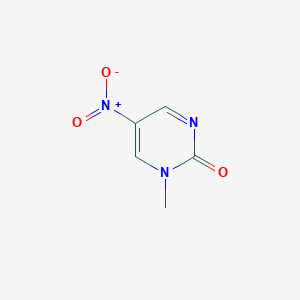

1-Methyl-5-nitropyrimidin-2(1H)-one, also known as MNPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPO is a yellow crystalline powder with a molecular weight of 167.12 g/mol and a melting point of 135-137°C.

科学研究应用

合成官能化硝基胺和杂环化合物:1-甲基-5-硝基嘧啶-2(1H)-酮用于合成硝基马来醛二亚胺,这些化合物可作为不稳定的硝基马来醛的合成等效物。这些化合物在与肼或二胺(Nishiwaki, Tohda, & Ariga, 1996)处理时被用于产生杂环化合物。

环转化产生吡啶酮和嘧啶:这种化合物与羰基化合物反应,产生4-吡啶酮、二取代嘧啶和官能化的4-氨基吡啶,提供了与活性二甲酰胺等效的合成途径(Nishiwaki et al., 2003)。

硝基甲基嘧啶中自由基形成机制:研究表明,1-甲基-5-硝基嘧啶-2(1H)-酮在暴露于电离辐射时形成亚氧基自由基,有助于理解硝基嘧啶中自由基形成机制(Lorenz & Benson, 1975)。

官能化硝基胺的前体:它有效地与一次胺反应,生成带有羰酰基的硝基胺,展示了它作为有机合成前体的多功能性(Nishiwaki, Mizukawa, Terai, Tohda, & Ariga, 2000)。

抗菌和抗氧化剂的合成:1-甲基-5-硝基嘧啶-2(1H)-酮的衍生物已被合成,具有显著的抗菌和抗氧化活性,标志着它在制药应用中的重要性(Sura, Peddiahgari, Bhoomireddy, & Vadde, 2013)。

奥洛姆杂嘧啶的高效固相合成:一种衍生物,4,6-二氯-2-(甲硫基)-5-硝基嘧啶,已被用作奥洛姆杂嘧啶合成中的构建块,突显了它在简化合成过程中的实用性(Hammarström, Smith, Talamas, Labadie, & Krauss, 2002)。

属性

IUPAC Name |

1-methyl-5-nitropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c1-7-3-4(8(10)11)2-6-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYADSVHQTVFLDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=NC1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326475 | |

| Record name | 1-Methyl-5-nitropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17758-39-3 | |

| Record name | NSC528728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-nitropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 1-methyl-5-nitropyrimidin-2(1H)-one highlighted in the research?

A1: The research demonstrates that 1-methyl-5-nitropyrimidin-2(1H)-one serves as a valuable synthetic precursor for functionalized nitroalkenes. [] Specifically, it undergoes aminolysis reactions to produce diimines of nitromalonaldehyde. These diimines can be selectively hydrolyzed to yield nitroenamines containing a formyl group. [] These nitroenamines are useful building blocks for synthesizing various azaheterocycles by reacting with hydrazines or diamines. []

Q2: What is significant about the nitroenamines derived from 1-methyl-5-nitropyrimidin-2(1H)-one?

A2: The nitroenamines derived from 1-methyl-5-nitropyrimidin-2(1H)-one are significant because they act as synthetic equivalents of the unstable nitromalonaldehyde. [] This allows chemists to utilize the reactivity of nitromalonaldehyde in chemical synthesis without needing to isolate or handle this unstable compound directly.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)

![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)